
Beryllium--zirconium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beryllium–zirconium (2/1) is a binary intermetallic compound composed of beryllium and zirconium in a 2:1 ratio. This compound is known for its unique combination of properties derived from both beryllium and zirconium, making it valuable in various industrial and scientific applications. Beryllium is a lightweight metal with high stiffness, good thermal conductivity, and excellent neutron moderation capabilities. Zirconium, on the other hand, is known for its corrosion resistance, high melting point, and ability to form stable compounds with other elements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of beryllium–zirconium (2/1) can be achieved through various methods, including powder metallurgy and high-temperature solid-state reactions. One common approach involves mixing beryllium and zirconium powders in the desired stoichiometric ratio, followed by compaction and sintering at elevated temperatures. The sintering process typically occurs in a vacuum or inert atmosphere to prevent oxidation of the metals. The reaction conditions, such as temperature and time, are carefully controlled to ensure the formation of the desired intermetallic compound.
Industrial Production Methods: In industrial settings, the production of beryllium–zirconium (2/1) often involves advanced techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. The molten mixture is then rapidly cooled to form the intermetallic compound. Additionally, techniques like hot pressing and extrusion may be employed to shape the material into desired forms for specific applications.
Analyse Chemischer Reaktionen
Types of Reactions: Beryllium–zirconium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is particularly reactive with oxygen, forming a protective oxide layer on its surface. This oxide layer enhances the material’s corrosion resistance and stability in harsh environments.
Common Reagents and Conditions: Common reagents used in reactions involving beryllium–zirconium (2/1) include oxygen, hydrogen, and halogens. The reactions are typically carried out under controlled conditions, such as elevated temperatures and inert atmospheres, to prevent unwanted side reactions. For example, the oxidation of beryllium–zirconium (2/1) can be performed in an oxygen-rich environment at high temperatures to form a stable oxide layer.
Major Products Formed: The major products formed from reactions involving beryllium–zirconium (2/1) include various oxides, hydrides, and halides. These products are often characterized by their high stability and resistance to further chemical attack, making them suitable for use in demanding applications.
Wissenschaftliche Forschungsanwendungen
Beryllium–zirconium (2/1) has a wide range of scientific research applications due to its unique properties. In the field of chemistry, it is used as a catalyst in various reactions, including hydrogenation and dehydrogenation processes. In biology and medicine, the compound’s biocompatibility and stability make it a candidate for use in medical implants and devices. Additionally, its neutron moderation capabilities are valuable in nuclear research and reactor technology. In industry, beryllium–zirconium (2/1) is employed in the production of high-performance materials for aerospace, defense, and electronics applications.
Wirkmechanismus
The mechanism of action of beryllium–zirconium (2/1) is primarily related to its ability to form stable compounds and protective oxide layers. The compound’s molecular targets include various reactive species, such as oxygen and hydrogen, which it interacts with to form stable products. The pathways involved in these reactions often include surface adsorption, diffusion, and chemical bonding, leading to the formation of protective layers that enhance the material’s stability and performance.
Vergleich Mit ähnlichen Verbindungen
Beryllium–zirconium (2/1) can be compared with other similar intermetallic compounds, such as beryllium-aluminum (2/1) and zirconium-titanium (2/1). While all these compounds share some common properties, such as high strength and stability, beryllium–zirconium (2/1) is unique in its combination of lightweight, high stiffness, and excellent corrosion resistance. This makes it particularly suitable for applications where weight reduction and durability are critical. Other similar compounds include beryllium-copper and zirconium-niobium, each with their own unique set of properties and applications.
Eigenschaften
CAS-Nummer |
12010-02-5 |
|---|---|
Molekularformel |
Be2Zr |
Molekulargewicht |
109.25 g/mol |
InChI |
InChI=1S/2Be.Zr |
InChI-Schlüssel |
OHOKUSLIVKIYKI-UHFFFAOYSA-N |
Kanonische SMILES |
[Be].[Be].[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


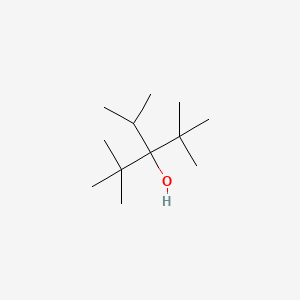

![6-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723991.png)
![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14724001.png)
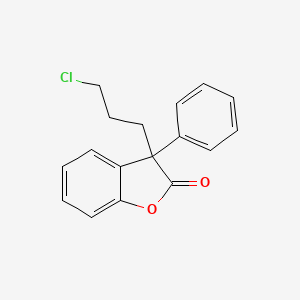
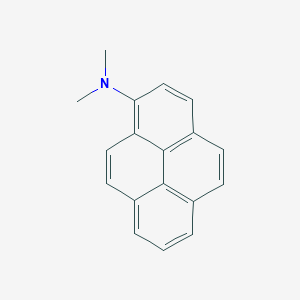

![(2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid](/img/structure/B14724025.png)

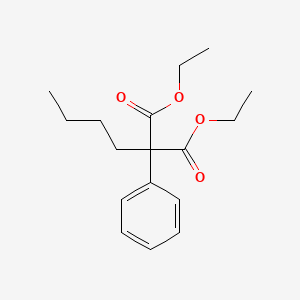


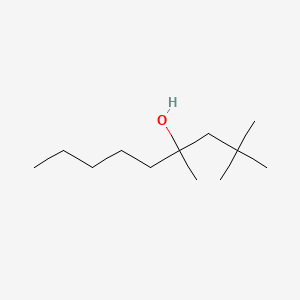
![2-[3-(2-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14724054.png)
